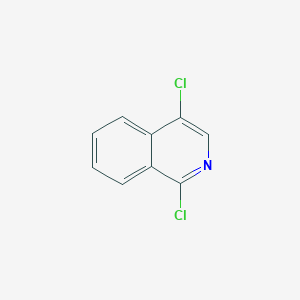

1,4-Dichloroisoquinoline

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1,4-dichloroisoquinoline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N/c10-8-5-12-9(11)7-4-2-1-3-6(7)8/h1-5H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HAOKHVBZPIURMZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30348826 | |

| Record name | 1,4-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

198.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15298-58-5 | |

| Record name | 1,4-dichloroisoquinoline | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30348826 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Introduction: The Strategic Importance of 1,4-Dichloroisoquinoline

An In-Depth Technical Guide to 1,4-Dichloroisoquinoline for Advanced Research

This guide provides an in-depth exploration of this compound, a key heterocyclic intermediate. Tailored for researchers, scientists, and professionals in drug development, this document moves beyond basic data to offer insights into its synthesis, reactivity, and critical role as a scaffold in medicinal chemistry. We will delve into the causality behind experimental choices and present self-validating protocols to ensure scientific integrity.

The isoquinoline core is a well-established "privileged structure" in medicinal chemistry, forming the backbone of numerous natural products and synthetic drugs with a wide range of biological activities.[1] The introduction of chlorine atoms into this scaffold, as in this compound, is a strategic chemical modification. Halogenation, particularly chlorination, can significantly modulate a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and electronic profile. These changes can enhance binding affinity to biological targets and improve pharmacokinetic properties, making chlorinated heterocycles a cornerstone in the development of new therapeutic agents.[1][2]

This compound is not typically an end-product but rather a versatile starting material. Its two chlorine atoms, positioned at electronically distinct locations, exhibit differential reactivity. This allows for selective, stepwise functionalization, making it an ideal platform for building diverse molecular libraries for screening in drug discovery programs, particularly in the search for novel anticancer and antimicrobial agents.[3][4]

Physicochemical and Spectroscopic Profile

Accurate characterization is the foundation of reproducible science. The identity and purity of this compound must be rigorously confirmed before its use in any synthetic application.

Core Properties

A summary of the key physicochemical properties of this compound is presented below.

| Property | Value | Reference(s) |

| CAS Number | 15298-58-5 | [3] |

| Molecular Formula | C₉H₅Cl₂N | [3] |

| Molecular Weight | 198.05 g/mol | [3] |

| Appearance | Colorless to pale yellow solid | [3] |

| Melting Point | 92-94 °C | |

| Boiling Point | 310.9 ± 22.0 °C (Predicted) | |

| Density | 1.407 g/cm³ |

Spectroscopic Characterization Protocol

The following protocols outline the standard methods for confirming the structural integrity of this compound.

Protocol 1: Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Justification: NMR provides the most definitive information about the molecular structure, showing the chemical environment of each proton and carbon atom.

-

Sample Preparation: Dissolve 5-10 mg of the compound in ~0.7 mL of deuterated chloroform (CDCl₃), a standard solvent that dissolves the analyte well without interfering with the signals. Add tetramethylsilane (TMS) as an internal standard for referencing the chemical shifts to 0.00 ppm.[5]

-

¹H NMR Acquisition (400 MHz):

-

Expected Signals: The aromatic region (7.5-8.5 ppm) should display a complex multiplet pattern corresponding to the five protons on the fused benzene ring. The specific splitting patterns arise from proton-proton coupling.

-

-

¹³C NMR Acquisition (100 MHz):

-

Expected Signals: Nine distinct signals are expected. Two signals will be in the range typical for carbons attached to chlorine atoms (~140-150 ppm), while the remaining seven will be in the aromatic region (~120-140 ppm).

-

Protocol 2: Fourier-Transform Infrared (FT-IR) Spectroscopy

-

Justification: FT-IR is used to identify the presence of key functional groups.

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet containing a small amount of the sample or use an Attenuated Total Reflectance (ATR) accessory for a solid sample.[5]

-

Data Acquisition:

-

Expected Bands:

-

~3100-3000 cm⁻¹: Aromatic C-H stretching.

-

~1600-1450 cm⁻¹: C=C and C=N bond stretching within the aromatic rings.

-

~850-750 cm⁻¹: C-Cl stretching vibrations.[5]

-

-

Protocol 3: Mass Spectrometry (MS)

-

Justification: MS confirms the molecular weight and provides information about the elemental composition through isotopic patterns.

-

Method: Electron Ionization (EI) is a common method for this type of molecule.

-

Data Analysis:

-

Molecular Ion (M⁺): A prominent cluster of peaks should be observed around m/z 197, 199, and 201. This characteristic pattern is due to the presence of two chlorine atoms (³⁵Cl and ³⁷Cl isotopes). The relative intensities of these peaks (approximately 9:6:1 ratio) are a definitive signature for a dichlorinated compound.

-

Synthesis and Reactivity

Understanding the synthesis and reactivity of this compound is crucial for its effective use as a chemical intermediate.

General Synthesis Pathway

This compound is typically synthesized via the chlorination of an isoquinoline precursor.[3] A common approach involves the treatment of isocarbostyril (isoquinolin-1-one) with a strong chlorinating agent like phosphorus oxychloride (POCl₃) or a mixture of phosphorus pentachloride (PCl₅) and POCl₃.

Caption: General workflow for the synthesis of this compound.

Protocol 4: Illustrative Synthesis

-

Reaction Setup: In a fume hood, charge a round-bottom flask equipped with a reflux condenser and a magnetic stirrer with isocarbostyril and an excess of phosphorus oxychloride (POCl₃).

-

Heating: Heat the reaction mixture to reflux (approximately 105-110 °C) for several hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: After the reaction is complete, cool the mixture to room temperature and carefully pour it onto crushed ice to quench the excess POCl₃. This is a highly exothermic and hazardous step that must be performed with extreme caution.

-

Neutralization & Extraction: Neutralize the acidic aqueous solution with a base (e.g., sodium carbonate or ammonia solution) until it is alkaline. The product will often precipitate. Extract the aqueous layer with an organic solvent like dichloromethane or ethyl acetate.[4]

-

Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be purified by recrystallization or column chromatography to yield pure this compound.

Chemical Reactivity and Application in Medicinal Chemistry

The synthetic utility of this compound stems from the differential reactivity of its two chlorine atoms. The C1 chlorine is generally more susceptible to nucleophilic aromatic substitution (SₙAr) than the C4 chlorine. This allows for selective functionalization, which is a key strategy in building molecular diversity.

A primary application is the synthesis of 4-aminoisoquinoline derivatives, which are analogs of the widely used 4-aminoquinoline antimalarial drugs like chloroquine.[4]

Caption: Selective functionalization of this compound via SₙAr.

This selective reactivity allows chemists to introduce a side chain at the C1 position, which can be tailored to interact with specific biological targets. The remaining chlorine at the C4 position can then be either retained or replaced in a subsequent step to further tune the molecule's properties. This stepwise approach is fundamental in structure-activity relationship (SAR) studies aimed at optimizing lead compounds in drug discovery.

Safety and Handling

Scientific advancement must not come at the cost of safety. This compound is an irritant and toxic compound that requires careful handling.[3]

Protocol 5: Safe Handling and Emergency Procedures

-

Engineering Controls: Always handle this compound in a certified chemical fume hood to avoid inhalation of dust or vapors. Ensure that an eyewash station and safety shower are readily accessible.

-

Personal Protective Equipment (PPE):

-

Gloves: Wear nitrile or other chemically resistant gloves.

-

Eye Protection: Use chemical splash goggles or a face shield.

-

Lab Coat: A standard lab coat is required.

-

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents.

-

First Aid Measures:

-

Inhalation: Move the person to fresh air. If breathing is difficult, provide oxygen. Seek immediate medical attention.[6]

-

Skin Contact: Immediately remove contaminated clothing and wash the affected area thoroughly with soap and water for at least 15 minutes.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[6]

-

-

Disposal: Dispose of waste materials in accordance with local, state, and federal regulations. Do not allow the material to enter drains or waterways.

Conclusion

This compound is a valuable and versatile building block for chemical synthesis, particularly within the field of drug discovery. Its strategic importance lies in the privileged isoquinoline scaffold and the differential reactivity of its two chlorine atoms, which permits controlled, stepwise derivatization. By adhering to rigorous characterization, synthesis, and safety protocols as outlined in this guide, researchers can effectively and safely leverage the chemical potential of this compound to advance the search for novel and effective therapeutic agents.

References

- This compound - ChemBK. (n.d.).

- SAFETY DATA SHEET. (n.d.).

- Safety data sheet - Otto Chemie. (n.d.).

- SAFETY DATA SHEET - [Specific Chemical]. (n.d.). Retrieved from a representative source for quinoline-based compounds.

- Quinoxaline 1,4-di-N-Oxides: Biological Activities and Mechanisms of Actions - PMC. (n.d.).

- Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline | Request PDF - ResearchGate. (2025, August 9).

- NMR, mass spectroscopy, IR - finding compound structure - ResearchGate. (2019, March 6).

- Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC. (n.d.).

- Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)benzamide from 4,7-Dichloroquinoline - MDPI. (n.d.).

- Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed Central. (n.d.).

Sources

- 1. benchchem.com [benchchem.com]

- 2. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. chembk.com [chembk.com]

- 4. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. fishersci.com [fishersci.com]

- 7. sigmaaldrich.com [sigmaaldrich.com]

Spectroscopic Profile of 1,4-Dichloroisoquinoline: A Technical Guide for Researchers

Introduction

1,4-Dichloroisoquinoline is a halogenated heterocyclic compound with a rigid bicyclic aromatic structure. This scaffold is of significant interest to researchers in medicinal chemistry and materials science, where the introduction of chlorine atoms can modulate electronic properties, lipophilicity, and biological activity. A thorough understanding of the spectroscopic characteristics of this compound is paramount for its unambiguous identification, purity assessment, and for tracking its transformations in chemical reactions.

This in-depth technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. In the absence of a complete, publicly available experimental dataset for this specific isomer, this guide presents a robust, predicted spectroscopic profile. These predictions are grounded in the fundamental principles of spectroscopy and are supported by comparative analysis with experimentally determined data for structurally related analogues, including 1-chloroisoquinoline, 4-chloroisoquinoline, and various dichloroquinolines.

This guide is designed to be a practical resource for researchers, scientists, and drug development professionals, offering not only the expected data but also the scientific rationale behind it, along with detailed experimental protocols for data acquisition.

Overall Spectroscopic Workflow

The comprehensive characterization of this compound relies on the synergistic application of multiple spectroscopic techniques. Each method provides unique and complementary information about the molecule's structure.

Figure 1. Workflow for the synthesis, purification, and spectroscopic characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for confirming the substitution pattern on the isoquinoline core.

Predicted ¹H NMR Data

The ¹H NMR spectrum of this compound is expected to show signals corresponding to the five aromatic protons. The chemical shifts are influenced by the electron-withdrawing nature of the chlorine atoms and the nitrogen atom in the isoquinoline ring.

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | 8.30 - 8.40 | s | - |

| H-5 | 8.15 - 8.25 | d | 7.5 - 8.5 |

| H-6 | 7.65 - 7.75 | t | 7.0 - 8.0 |

| H-7 | 7.80 - 7.90 | t | 7.0 - 8.0 |

| H-8 | 8.05 - 8.15 | d | 7.5 - 8.5 |

Rationale for Predictions:

-

H-3: The proton at the C-3 position is expected to be a singlet as it has no adjacent protons. Its chemical shift will be downfield due to the anisotropic effect of the neighboring nitrogen atom.

-

H-5, H-6, H-7, H-8: These protons on the benzene ring will exhibit characteristic splitting patterns for a substituted aromatic system. H-5 and H-8 will be doublets due to coupling with H-6 and H-7, respectively. H-6 and H-7 will appear as triplets (or more complex multiplets due to mutual coupling). The electron-withdrawing effect of the chlorine at C-4 will deshield the peri-proton H-5, shifting it further downfield.

Predicted ¹³C NMR Data

The ¹³C NMR spectrum will show nine distinct signals for the nine carbon atoms of the isoquinoline ring. The chemical shifts are significantly affected by the electronegative chlorine substituents.

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-1 | 152 - 154 |

| C-3 | 123 - 125 |

| C-4 | 145 - 147 |

| C-4a | 128 - 130 |

| C-5 | 129 - 131 |

| C-6 | 127 - 129 |

| C-7 | 130 - 132 |

| C-8 | 128 - 130 |

| C-8a | 135 - 137 |

Rationale for Predictions:

-

C-1 and C-4: The carbons directly attached to the chlorine atoms (ipso-carbons) will be significantly deshielded and appear at a lower field.

-

C-3: This carbon, situated between the nitrogen and the chlorine-bearing C-4, will also experience a downfield shift.

-

Carbons of the Benzene Ring (C-4a, C-5, C-6, C-7, C-8, C-8a): Their chemical shifts are predicted based on the expected electronic distribution in the isoquinoline ring system, with carbons in closer proximity to the electron-withdrawing groups being more deshielded.

Experimental Protocol for NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of purified this compound in approximately 0.6 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent. Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm).

-

Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Pulse sequence: Standard single-pulse experiment.

-

Spectral width: -2 to 12 ppm.

-

Number of scans: 16-32.

-

-

¹³C NMR Acquisition:

-

Pulse sequence: Proton-decoupled single-pulse experiment.

-

Spectral width: 0 to 200 ppm.

-

Number of scans: 1024 or more, depending on the sample concentration.

-

-

Data Processing: Process the raw data using appropriate software, including Fourier transformation, phase correction, and baseline correction.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups and bonding within a molecule by measuring the absorption of infrared radiation.

Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3100 - 3000 | Medium | Aromatic C-H stretch |

| 1620 - 1580 | Medium-Strong | C=N stretch (isoquinoline ring) |

| 1550 - 1450 | Medium-Strong | C=C stretch (aromatic rings) |

| 850 - 750 | Strong | C-Cl stretch |

| 800 - 600 | Medium-Strong | Aromatic C-H out-of-plane bending |

Rationale for Predictions:

-

Aromatic C-H Stretch: The presence of the aromatic rings will give rise to C-H stretching vibrations typically observed just above 3000 cm⁻¹.

-

C=N and C=C Stretches: The conjugated double bonds within the isoquinoline ring system will result in characteristic absorptions in the 1620-1450 cm⁻¹ region.

-

C-Cl Stretch: The carbon-chlorine bonds are expected to produce strong absorption bands in the fingerprint region, typically between 850 and 750 cm⁻¹.[1]

-

Aromatic C-H Bending: The out-of-plane bending vibrations of the aromatic C-H bonds will appear as medium to strong bands in the lower frequency region of the spectrum.

Experimental Protocol for IR Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) powder and press it into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32.

-

-

Data Processing: Process the interferogram to obtain the final spectrum.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation analysis.

Predicted Mass Spectrum Data

| m/z | Relative Intensity (%) | Assignment |

| 197/199/201 | High | [M]⁺ (Molecular ion) |

| 162/164 | Medium | [M - Cl]⁺ |

| 127 | Low | [M - 2Cl]⁺ |

| 101 | Medium | [C₇H₄N]⁺ |

Rationale for Predictions:

-

Molecular Ion Peak: The molecular ion peak ([M]⁺) is expected to be prominent. Due to the presence of two chlorine atoms, a characteristic isotopic pattern will be observed. The relative intensities of the M, M+2, and M+4 peaks will be approximately in a 9:6:1 ratio, corresponding to the natural abundance of the ³⁵Cl and ³⁷Cl isotopes. The nominal molecular weight of this compound is 197 g/mol .

-

Fragmentation Pattern: The primary fragmentation pathway is expected to be the loss of a chlorine atom to form the [M - Cl]⁺ ion, which will also exhibit an isotopic pattern for one chlorine atom. Subsequent loss of the second chlorine atom will lead to the [M - 2Cl]⁺ fragment. Further fragmentation of the isoquinoline ring can lead to smaller charged species.[2]

Experimental Protocol for Mass Spectrometry

-

Sample Introduction: Introduce a dilute solution of the sample in a volatile organic solvent (e.g., methanol or acetonitrile) into the mass spectrometer via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Instrumentation: Use a high-resolution mass spectrometer, such as a time-of-flight (TOF) or Orbitrap instrument, with an electron ionization (EI) or electrospray ionization (ESI) source.

-

EI-MS Parameters (for GC-MS):

-

Ionization Energy: 70 eV.

-

Source Temperature: 200-250 °C.

-

Mass Range: m/z 50-500.

-

-

Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion and its isotopic pattern, and to elucidate the fragmentation pathways.

Conclusion

This technical guide provides a detailed, predicted spectroscopic profile of this compound based on established principles and comparative data from analogous compounds. The presented NMR, IR, and MS data, along with the rationale for their interpretation and detailed experimental protocols, serve as a valuable resource for researchers working with this and related heterocyclic compounds. While these predicted data offer a strong foundation for the characterization of this compound, it is imperative that they are confirmed with experimental data once it becomes available. The synergistic use of these spectroscopic techniques will enable the unambiguous identification and further investigation of this important chemical entity in various scientific endeavors.

References

- Characterization of the fragmentation mechanisms in electrospray ionization tandem mass spectrometry of chloroquinoline derivatives with larvicidal activity against Aedes aegypti. PubMed.

- Halogenated Organic Compounds. Spectroscopy Online.

Sources

Introduction: The Strategic Importance of 1,4-Dichloroisoquinoline

An In-Depth Technical Guide to the Synthesis of 1,4-Dichloroisoquinoline

Executive Summary

The isoquinoline scaffold is a cornerstone in medicinal chemistry, recognized as a privileged structure due to its prevalence in a wide array of biologically active molecules and marketed pharmaceuticals.[1] Among its many derivatives, this compound serves as a highly versatile and crucial intermediate for the synthesis of novel therapeutic agents, pesticides, and dyes.[2] The introduction of chlorine atoms at the 1 and 4 positions provides reactive handles for further functionalization, enabling the exploration of diverse chemical space in drug discovery programs.[1] This guide provides a comprehensive overview of the predominant and most reliable synthetic route to this compound, starting from the readily available precursor, 4-hydroxyisoquinolin-1(2H)-one. Authored from the perspective of a Senior Application Scientist, this document emphasizes the underlying chemical principles, provides field-tested experimental protocols, and addresses critical safety considerations to ensure reproducible and safe execution in a research and development setting.

The rigid, bicyclic aromatic structure of isoquinoline offers a versatile framework for developing molecules that can interact with a multitude of biological targets.[1] Its derivatives have demonstrated a vast range of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[1] The strategic value of this compound lies in the differential reactivity of its two chlorine atoms. The chlorine at the C1 position is particularly susceptible to nucleophilic substitution, a characteristic leveraged in the synthesis of numerous 1-substituted isoquinoline derivatives.[3] This allows for the sequential and controlled introduction of various functional groups, making it an invaluable building block for creating libraries of compounds for high-throughput screening and lead optimization.

This guide focuses on the most robust and widely employed synthetic strategy: the direct chlorination of an isoquinoline-1,4-dione precursor system. We will delve into the mechanistic intricacies of this transformation, provide a detailed, step-by-step protocol, and outline the necessary safety and handling procedures for the hazardous reagents involved.

Core Synthetic Route: From 4-Hydroxyisoquinolin-1(2H)-one to this compound

The most reliable and scalable synthesis of this compound proceeds via the double chlorination of 4-hydroxyisoquinolin-1(2H)-one. This starting material, a stable solid, exists in tautomeric equilibrium with isoquinoline-1,4-dione and is the ideal substrate for this transformation.

Principle and Rationale

The conversion of the hydroxyl and keto functionalities of the starting material into chlorides is achieved using a potent chlorinating agent, typically phosphorus oxychloride (POCl₃), often used neat or in a high-boiling inert solvent.[4] Phosphorus oxychloride serves a dual purpose: it acts as both the solvent and the reagent, facilitating the conversion at elevated temperatures.

Causality of Reagent Choice: The C=O (amide/ketone) and C-OH (enol) bonds in the starting material are not readily displaced. Phosphorus oxychloride is a powerful electrophile. The lone pair of electrons on the oxygen atoms of the substrate attacks the phosphorus atom, initiating a sequence of reactions that ultimately transforms the oxygen-containing groups into excellent leaving groups. This sequence, often referred to as a Vilsmeier-type reaction mechanism in similar contexts, results in their replacement by chloride ions, which are abundant in the reaction medium.[5][6] The reaction is driven to completion by the formation of stable phosphorus-oxygen bonds and the evolution of gaseous HCl (when moisture is present).

Reaction Mechanism

The mechanism involves the sequential activation of the two oxygen functionalities by POCl₃, followed by nucleophilic attack by chloride ions.

-

Activation of the 4-hydroxyl group: The enolic hydroxyl group at C4 attacks a molecule of POCl₃, eliminating HCl and forming a phosphate ester intermediate. This transforms the hydroxyl into a good leaving group.

-

Nucleophilic Substitution at C4: A chloride ion (from POCl₃) attacks the C4 position, displacing the phosphate group to form 1-hydroxy-4-chloroisoquinoline.

-

Activation of the 1-keto group: The remaining amide oxygen at C1 attacks a second molecule of POCl₃.

-

Nucleophilic Substitution at C1: A subsequent attack by a chloride ion at C1 leads to the formation of the final this compound product.

Below is a diagram illustrating the key mechanistic steps.

digraph "Reaction_Mechanism" { graph [rankdir="LR", splines=ortho, label="Figure 1: Simplified Reaction Mechanism", labelloc=b, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124"]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes Start [label="4-Hydroxyisoquinolin-1(2H)-one"]; Int1 [label="Activated Phosphate Ester\n(at C4)"]; Int2 [label="1-Hydroxy-4-chloroisoquinoline"]; Int3 [label="Activated Phosphate Ester\n(at C1)"]; Product [label="this compound", fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Invisible nodes for reagent labels Reagent1 [label="POCl₃", shape=plaintext, fontcolor="#EA4335"]; Reagent2 [label="Cl⁻", shape=plaintext, fontcolor="#34A853"]; Reagent3 [label="POCl₃", shape=plaintext, fontcolor="#EA4335"]; Reagent4 [label="Cl⁻", shape=plaintext, fontcolor="#34A853"];

// Edges Start -> Int1; Int1 -> Int2; Int2 -> Int3; Int3 -> Product;

// Reagent Edges Reagent1 -> Start [arrowhead=none, style=dashed]; Reagent2 -> Int1 [arrowhead=none, style=dashed]; Reagent3 -> Int2 [arrowhead=none, style=dashed]; Reagent4 -> Int3 [arrowhead=none, style=dashed]; }

Detailed Experimental Protocol

This protocol is a self-validating system, designed for robustness and reproducibility.

Materials & Equipment:

-

4-Hydroxyisoquinolin-1(2H)-one

-

Phosphorus oxychloride (POCl₃), freshly distilled

-

Toluene, anhydrous

-

Ice

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask with reflux condenser and nitrogen inlet

-

Heating mantle with stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard glassware for filtration and crystallization

Procedure:

-

Reaction Setup: In a fume hood, equip a dry 250 mL round-bottom flask with a magnetic stir bar, a reflux condenser, and a nitrogen inlet. Charge the flask with 4-hydroxyisoquinolin-1(2H)-one (e.g., 5.0 g, 1 equivalent).

-

Reagent Addition: Carefully add phosphorus oxychloride (POCl₃) (e.g., 50 mL, ~10 volumes) to the flask. The mixture will form a slurry.

-

Heating: Begin stirring the mixture and heat it to reflux (approx. 105-110 °C) using a heating mantle. The reaction is typically complete within 3-5 hours. Monitor the reaction progress by TLC (Thin Layer Chromatography) if desired (e.g., using a 3:1 Hexane:Ethyl Acetate mobile phase). The disappearance of the starting material indicates completion.

-

Removal of Excess Reagent: After cooling to room temperature, carefully remove the excess POCl₃ under reduced pressure using a rotary evaporator (ensure the vacuum trap is suitable for corrosive vapors).

-

Reaction Quench (CRITICAL STEP): Place the flask containing the viscous residue in a large ice bath. Very slowly and cautiously, add crushed ice to the residue with stirring. This is a highly exothermic reaction that will generate HCl gas. Perform this step in a well-ventilated fume hood. Continue adding ice until the reaction ceases.

-

Extraction: Transfer the quenched mixture to a separatory funnel. Add toluene (e.g., 100 mL) and shake vigorously. Separate the organic layer. Extract the aqueous layer two more times with toluene (2 x 50 mL).

-

Washing: Combine the organic extracts and wash sequentially with water (50 mL), saturated NaHCO₃ solution (2 x 50 mL, to neutralize residual acid), and finally with brine (50 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purification: The crude this compound can be purified by recrystallization from a suitable solvent such as ethanol or hexane.[2][7] Alternatively, for high purity, sublimation can be employed.[8]

Data Summary

The following table summarizes typical quantitative data for this synthesis.

| Parameter | Value |

| Starting Material | 4-Hydroxyisoquinolin-1(2H)-one |

| Product | This compound |

| Molecular Formula | C₉H₅Cl₂N |

| Molecular Weight | 198.05 g/mol |

| Typical Yield | 75-90% |

| Appearance | Colorless to pale yellow solid[2] |

| Melting Point | Approx. 80-84 °C |

Safety, Handling, and Waste Disposal

The use of phosphorus oxychloride mandates strict adherence to safety protocols. It is a highly corrosive, toxic, and water-reactive substance.[9][10][11]

Hazard Analysis

-

Phosphorus Oxychloride (POCl₃):

Required Personal Protective Equipment (PPE)

-

Eye/Face Protection: Chemical safety goggles and a full-face shield are mandatory.[13]

-

Skin Protection: Wear chemical-resistant gloves (e.g., neoprene or Teflon; nitrile is not suitable) and a flame-resistant lab coat.[13] Ensure full body coverage.

-

Respiratory Protection: All manipulations must be performed in a certified chemical fume hood.[11]

Emergency Procedures

-

Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing. Seek immediate medical attention.[9]

-

Eye Contact: Immediately flush eyes with lukewarm water for at least 30 minutes, holding eyelids open. Seek immediate medical attention.[9]

-

Inhalation: Move the victim to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[9]

-

Spills: Neutralize small spills with a dry, inert material like sand or sodium bicarbonate. Do NOT use water.[12] For large spills, evacuate the area and contact emergency personnel.

Waste Disposal

Carefully quench any residual POCl₃ by slowly adding it to a stirred, ice-cold solution of sodium bicarbonate. Once neutralized, the aqueous waste can be disposed of according to institutional guidelines.

The workflow for this synthesis, from preparation to purification, is summarized in the following diagram.

digraph "Synthesis_Workflow" { graph [splines=ortho, label="Figure 2: Experimental Workflow", labelloc=b, fontname="Helvetica"]; node [shape=box, style="rounded,filled", fontname="Helvetica", fillcolor="#F1F3F4", fontcolor="#202124", width=2]; edge [fontname="Helvetica", color="#5F6368"];

// Nodes for the main workflow Prep [label="Reaction Setup\n(Flask, Reagents, N₂)", fillcolor="#FBBC05"]; Reaction [label="Reflux with POCl₃\n(3-5 hours, 110°C)"]; Workup_Start [label="Cool & Remove\nExcess POCl₃"]; Quench [label="Ice Quench\n(CRITICAL STEP)", style="rounded,filled", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Extract [label="Toluene Extraction"]; Wash [label="Wash with H₂O,\nNaHCO₃, Brine"]; Dry [label="Dry (MgSO₄) &\nConcentrate"]; Purify [label="Purification\n(Recrystallization)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Final [label="Pure this compound", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Workflow sequence Prep -> Reaction -> Workup_Start -> Quench -> Extract -> Wash -> Dry -> Purify -> Final; }

Conclusion

The synthesis of this compound from 4-hydroxyisoquinolin-1(2H)-one using phosphorus oxychloride is a robust and efficient method for producing this key synthetic intermediate on a laboratory scale. A thorough understanding of the reaction mechanism, coupled with strict adherence to safety protocols for handling hazardous reagents, is paramount for the successful and safe execution of this procedure. The resulting product serves as a valuable platform for the development of novel compounds in the pharmaceutical and materials science industries.

References

- ChemBK. (2024). This compound.

- Air Liquide. Phosphorus Oxychloride Safety Data Sheet.

- New Jersey Department of Health. (2010). Hazardous Substance Fact Sheet: Phosphorus Oxychloride.

- ResearchGate. (2015). Regioselective Chlorination of Quinoline N-Oxides and Isoquinoline N-Oxides Using PPh3/Cl3CCN. Request PDF. [Link]

- All 'bout Chemistry. (2020, February 23). Bischler–Napieralski reaction (iso-quinoline preparation): Basic concept and complete mechanism. YouTube. [Link]

- Gilchrist, T. L. (1997). Heterocyclic Chemistry.

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.

- Organic Chemistry Portal. (2021).

- ResearchGate. (2007). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline. Request PDF. [Link]

- National Institutes of Health. (2023).

- Organic Syntheses. 4,7-dichloroquinoline. Organic Syntheses Procedure. [Link]

- Royal Society of Chemistry. (2021). Recent developments for the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Organic & Biomolecular Chemistry. [Link]

- National Institutes of Health. (2012).

- American Elements. This compound.

- National Institutes of Health. (2023). Synthesis of 3,4-dihydroisoquinolin-1(2H)

- Royal Society of Chemistry. (2017). Enantioselective Synthesis of Isoquinoline-1,3(2H,4H)

- MDPI. (2022). Hybrids of 1,4-Quinone with Quinoline Derivatives: Synthesis, Biological Activity, and Molecular Docking with DT-Diaphorase (NQO1). [Link]

- MDPI. (2024). Three-Step Synthesis of N-(7-chloro-4-morpholinoquinolin-2-yl)

- National Institutes of Health. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. [Link]

- MDPI. (2009). Chemistry of Substituted Quinolinones. Part VI. Synthesis and Nucleophilic Reactions of 4-Chloro-8-methylquinolin-2(1H)-one and its Thione Analogue. [Link]

- Google Patents. (2019). CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline.

- MDPI. (2023). Quinoxaline 1,4-Dioxides: Advances in Chemistry and Chemotherapeutic Drug Development. [Link]

- Google Patents. (2014).

- PubMed. (2019). Discovery of 4-oxoquinolines, a new chemical class of anti-HIV-1 compounds. [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. chembk.com [chembk.com]

- 3. m.youtube.com [m.youtube.com]

- 4. Organic Syntheses Procedure [orgsyn.org]

- 5. shahucollegelatur.org.in [shahucollegelatur.org.in]

- 6. webpages.iust.ac.ir [webpages.iust.ac.ir]

- 7. CN103626699A - Industrial preparation method of 4,7-dichloroquinoline - Google Patents [patents.google.com]

- 8. CN109928925A - The sublimation purification method of one kind 4,7- dichloroquinoline - Google Patents [patents.google.com]

- 9. PHOSPHORUS OXYCHLORIDE | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 10. assets.thermofisher.cn [assets.thermofisher.cn]

- 11. fishersci.com [fishersci.com]

- 12. nj.gov [nj.gov]

- 13. my.airliquide.com [my.airliquide.com]

An In-depth Technical Guide to the Core Reactions and Reactivity of 1,4-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the fundamental reactivity of 1,4-dichloroisoquinoline, a key heterocyclic intermediate in medicinal chemistry and materials science. We will delve into the electronic nature of this molecule and how it governs its transformations, with a focus on nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. The insights provided herein are grounded in established chemical principles and supported by field-proven methodologies, aiming to empower researchers to effectively utilize this versatile building block.

Structural and Electronic Landscape of this compound

This compound is a bicyclic aromatic compound featuring a pyridine ring fused to a benzene ring, with two chlorine substituents at positions 1 and 4.[1] The presence of the electronegative nitrogen atom and the two chlorine atoms significantly influences the electron distribution within the isoquinoline core, rendering the C1 and C4 positions electrophilic and susceptible to nucleophilic attack.[2] This electronic modulation is the cornerstone of its reactivity, making it a valuable precursor for the synthesis of a wide array of functionalized isoquinoline derivatives.[3]

The differential reactivity of the two chlorine atoms is a key aspect to consider in synthetic design. The chlorine at the C1 position, being alpha to the ring nitrogen, is generally more activated towards nucleophilic displacement than the chlorine at the C4 position. This regioselectivity can be exploited to achieve sequential and site-specific functionalization.

Nucleophilic Aromatic Substitution (SNAr): A Primary Reaction Pathway

Nucleophilic aromatic substitution (SNAr) is a cornerstone of this compound chemistry, allowing for the direct displacement of the chloro substituents by a variety of nucleophiles.[4] This reaction typically proceeds through a two-step addition-elimination mechanism, involving the formation of a stabilized Meisenheimer intermediate.[4] The rate of these reactions is influenced by the nature of the nucleophile, the solvent, and the presence of acid or base catalysts.[4]

Causality in Experimental Design:

The choice of reaction conditions is paramount in controlling the outcome of SNAr reactions with this compound. For instance, the use of a strong nucleophile in a polar aprotic solvent will generally facilitate the reaction.[5] In cases where selective monosubstitution is desired, careful control of stoichiometry and reaction temperature is crucial.

Illustrative Experimental Protocol: Amination at the C4 Position

The selective introduction of an amine at the C4 position is a common transformation in the synthesis of bioactive molecules, such as analogues of the antimalarial drug chloroquine.[6][7]

Workflow for Selective C4 Amination:

Caption: Workflow for selective C4 amination of this compound.

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve this compound (1.0 eq.) in a suitable solvent such as ethanol or N-methyl-2-pyrrolidone (NMP).

-

Addition of Reagents: Add the amine nucleophile (1.0-1.2 eq.). If the amine salt is used or if the amine is not basic enough to drive the reaction, an external base like potassium carbonate or diisopropylethylamine (DIPEA) (2.0 eq.) can be added.

-

Reaction Execution: Heat the reaction mixture to a temperature between 80-130 °C and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature. If a solid precipitates, it can be filtered. Otherwise, pour the mixture into water and extract the product with an appropriate organic solvent (e.g., ethyl acetate, dichloromethane).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the desired 4-amino-1-chloroisoquinoline.

Palladium-Catalyzed Cross-Coupling: Forging New Carbon-Carbon and Carbon-Nitrogen Bonds

Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis, and they are particularly powerful tools for the functionalization of this compound. These reactions allow for the formation of C-C and C-N bonds with a high degree of control and functional group tolerance.[8]

Suzuki-Miyaura Coupling: Aryl and Vinyl Elaboration

The Suzuki-Miyaura coupling reaction is a versatile method for forming C-C bonds by reacting an organoboron species with a halide in the presence of a palladium catalyst and a base.[9][10] For this compound, this reaction enables the introduction of a wide range of aryl and vinyl substituents.

Mechanism Overview: The catalytic cycle typically involves three key steps: oxidative addition of the palladium(0) catalyst to the C-Cl bond, transmetalation of the organic group from the boron reagent to the palladium center, and reductive elimination to form the C-C bond and regenerate the palladium(0) catalyst.[11][12]

Caption: Simplified catalytic cycle of the Suzuki-Miyaura coupling reaction.

Illustrative Experimental Protocol: Selective Suzuki Coupling at C4

Based on the reactivity of similar dihalo-heterocycles, it is often possible to achieve selective coupling at one position over the other by tuning the reaction conditions.[13]

Step-by-Step Methodology:

-

Inert Atmosphere: To a flame-dried Schlenk flask, add this compound (1.0 eq.), the arylboronic acid (1.1-1.5 eq.), a palladium catalyst (e.g., Pd(PPh₃)₄, 2-5 mol%), and a base (e.g., K₂CO₃, Cs₂CO₃, 2.0-3.0 eq.).

-

Solvent Addition: Degas a suitable solvent system (e.g., toluene/water, dioxane/water) by bubbling with argon or nitrogen for 15-30 minutes, then add it to the flask via cannula.

-

Reaction Execution: Heat the mixture to reflux (typically 80-110 °C) under an inert atmosphere until the starting material is consumed as indicated by TLC or LC-MS.

-

Work-up: Cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

-

Purification: Wash the combined organic layers with brine, dry, and concentrate. Purify the residue by column chromatography to yield the 4-aryl-1-chloroisoquinoline.

| Parameter | Recommended Condition | Rationale |

| Catalyst | Pd(PPh₃)₄, Pd(dppf)Cl₂ | Readily available and effective for a range of substrates. |

| Base | K₂CO₃, Cs₂CO₃, K₃PO₄ | Activates the boronic acid for transmetalation.[11] |

| Solvent | Toluene/H₂O, Dioxane/H₂O | Biphasic systems are common and effective.[10] |

| Temperature | 80-110 °C | Provides sufficient energy for the catalytic cycle to proceed efficiently. |

Sonogashira Coupling: Introduction of Alkynyl Moieties

The Sonogashira coupling enables the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide, catalyzed by palladium and a copper co-catalyst.[14][15] This reaction is invaluable for synthesizing conjugated enynes and arylalkynes.[16]

Key Mechanistic Features: The reaction involves two interconnected catalytic cycles. The palladium cycle is similar to that of the Suzuki coupling, while the copper cycle facilitates the deprotonation of the terminal alkyne to form a copper acetylide, which then participates in the transmetalation step.[16]

Regioselectivity: In dihalo-heterocycles, the more electron-deficient C-Cl bond often reacts preferentially. For substrates like 2,4-dichloroquinoline, the C2 position has been shown to be more reactive towards Sonogashira coupling.[17] This suggests that for this compound, the C1 position would likely be the more reactive site for this transformation.

Buchwald-Hartwig Amination: A Powerful C-N Bond Forming Tool

The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds from amines and aryl halides.[18][19] It is a highly versatile reaction with broad substrate scope and functional group tolerance.[8]

Catalytic Cycle Insights: The mechanism involves the oxidative addition of the palladium(0) catalyst to the aryl halide, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the arylamine product and regenerate the catalyst.[20]

Caption: Simplified catalytic cycle for the Buchwald-Hartwig amination.

Illustrative Experimental Protocol: Selective C-N Coupling

Step-by-Step Methodology:

-

Inert Atmosphere Setup: In an oven-dried Schlenk tube, combine this compound (1.0 eq.), the amine (1.2 eq.), a palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), a suitable phosphine ligand (e.g., Xantphos, BINAP, 2-4 mol%), and a strong, non-nucleophilic base (e.g., NaOtBu, K₃PO₄, 1.4 eq.).

-

Solvent Addition: Add a dry, deoxygenated solvent (e.g., toluene, dioxane) via syringe.

-

Reaction Execution: Seal the tube and heat the mixture in an oil bath at 80-110 °C with vigorous stirring. Monitor the reaction's progress.

-

Work-up: After cooling, dilute the reaction mixture with an organic solvent and filter through a pad of Celite to remove palladium residues.

-

Purification: Wash the filtrate with water and brine, dry over a drying agent, and concentrate. The crude product is then purified by column chromatography.

| Parameter | Recommended Condition | Rationale |

| Catalyst/Ligand | Pd₂(dba)₃ with Xantphos or BINAP | These ligand systems are known to be effective for a broad range of amines.[18] |

| Base | NaOtBu, K₃PO₄, LHMDS | Strong bases are required to deprotonate the amine in the catalytic cycle.[21] |

| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvents are essential for this reaction.[8] |

| Temperature | 80-110 °C | Facilitates the rate-limiting reductive elimination step. |

Conclusion and Future Outlook

This compound is a privileged scaffold whose reactivity is dominated by nucleophilic aromatic substitution and palladium-catalyzed cross-coupling reactions. A thorough understanding of the electronic factors governing the regioselectivity of these transformations is critical for the strategic design of complex isoquinoline derivatives. The methodologies outlined in this guide provide a robust starting point for researchers aiming to exploit the synthetic potential of this versatile building block in drug discovery and materials science. Future investigations will likely focus on developing even more selective and sustainable catalytic systems for the functionalization of this and related heterocyclic systems.

References

- ChemBK. (2024). This compound.

- Wikipedia. (2023). Buchwald–Hartwig amination.

- Unknown. (n.d.). Nucleophilic Substitution Reactions.

- Wikipedia. (2023). Sonogashira coupling.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- ResearchGate. (2018). Isoquinoline in the synthesis of 1-dichloromethylisoquinoline and 1-formylisoquinoline.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- YouTube. (2019). Buchwald-Hartwig coupling.

- Andrew G. Myers Research Group. (n.d.). The Suzuki Reaction.

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

- ResearchGate. (2008). Nucleophilic substitution reaction of chloroquinolines with 1,2,4-triazole. i. synthesis of 4-(1h-1,2,4-triazol-1-yl)quinolines.

- PMC. (2010). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives.

- ScienceDirect. (2001). nucleophilic substitution reactions of 4,5-dichloro-2- methyl-6-nitro-2h-pyridazin-3-one.

- Organic Chemistry Portal. (n.d.). Suzuki Coupling.

- Organic Chemistry (Neuman). (n.d.). 7. Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution.

- YouTube. (2018). Suzuki Coupling Mechanism and Applications.

- Chemistry LibreTexts. (2020). 9.2: Common nucleophilic substitution reactions.

- PubChem. (n.d.). This compound.

- NIH. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- AMERICAN ELEMENTS. (n.d.). This compound.

- Organic Syntheses. (n.d.). 4,7-dichloroquinoline.

- Beilstein Journals. (2011). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.

- Wikipedia. (n.d.). 4,7-Dichloroquinoline.

- Royal Society of Chemistry. (2016). Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines.

- ResearchGate. (2020). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).

- PubChem. (n.d.). 2,4-Dichloroquinoline.

Sources

- 1. PubChemLite - this compound (C9H5Cl2N) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. chembk.com [chembk.com]

- 4. researchgate.net [researchgate.net]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4,7-Dichloroquinoline - Wikipedia [en.wikipedia.org]

- 8. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 9. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 10. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

- 11. Suzuki Coupling [organic-chemistry.org]

- 12. youtube.com [youtube.com]

- 13. SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 15. Sonogashira Coupling [organic-chemistry.org]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 19. m.youtube.com [m.youtube.com]

- 20. chem.libretexts.org [chem.libretexts.org]

- 21. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]

Potential applications of 1,4-Dichloroisoquinoline in organic synthesis

An In-Depth Technical Guide to the Synthetic Applications of 1,4-Dichloroisoquinoline

Abstract

This compound is a versatile and highly valuable heterocyclic building block in modern organic synthesis. Its two chlorine atoms, positioned at the C1 and C4 positions, exhibit distinct electronic properties and reactivities, enabling a wide array of selective and sequential functionalization strategies. This differential reactivity makes it an attractive starting material for the synthesis of complex, polysubstituted isoquinoline scaffolds, which are prevalent in numerous pharmaceuticals, agrochemicals, and materials. This technical guide provides an in-depth exploration of the key synthetic transformations involving this compound, with a focus on palladium-catalyzed cross-coupling and nucleophilic aromatic substitution reactions. We will delve into the mechanistic principles governing regioselectivity, provide field-proven experimental protocols, and showcase the strategic application of this scaffold in building molecular complexity.

The Core Principle: Differential Reactivity of C1-Cl vs. C4-Cl

The synthetic utility of this compound is fundamentally rooted in the different chemical environments of its two chloro-substituents.

-

The C1-Position: The chlorine atom at C1 is directly adjacent to the ring nitrogen. The electron-withdrawing nature of the nitrogen atom makes the C1 position significantly more electron-deficient. This has two major consequences:

-

Enhanced Susceptibility to Nucleophilic Aromatic Substitution (SNAr): Nucleophilic attack at C1 is favored because the nitrogen atom can effectively stabilize the negative charge of the intermediate Meisenheimer complex through resonance.

-

Facilitated Oxidative Addition in Palladium Catalysis: The electron-deficient C1-Cl bond undergoes oxidative addition with a Pd(0) catalyst more readily than the C4-Cl bond. This is the cornerstone of regioselective cross-coupling.

-

-

The C4-Position: The chlorine atom at C4 resides on the carbocyclic portion of the isoquinoline ring system. While still activated compared to a simple chlorobenzene, it is significantly less reactive than the C1-Cl. It typically requires more forcing conditions or a more reactive catalytic system to participate in substitution or coupling reactions.

This reactivity gradient allows for a modular approach to synthesis, where the C1 position can be functionalized selectively, leaving the C4-Cl intact for subsequent transformations.

Caption: Differential reactivity of the C1 and C4 positions.

Selective Functionalization at the C1 Position

The high reactivity of the C1-Cl bond allows for its selective modification while preserving the C4-Cl for future reactions.

Nucleophilic Aromatic Substitution (SNAr)

SNAr reactions provide a direct, metal-free pathway to introduce amines, alcohols, and thiols at the C1 position. The reaction proceeds via a two-step addition-elimination mechanism, where the isoquinoline nitrogen plays a crucial role in stabilizing the anionic intermediate.[1][2]

A classic application is the synthesis of 1-amino-4-chloroisoquinoline. Direct amination can be challenging, but a two-step process involving an initial SNAr with a phenoxide, followed by displacement with an amine, is highly effective.[3]

Workflow for SNAr-based Amination:

Caption: Two-step synthesis of 1-amino-4-chloroisoquinoline via SNAr.

Palladium-Catalyzed Cross-Coupling Reactions

Palladium-catalyzed reactions are the most powerful tools for functionalizing this compound, enabling the formation of C-N, C-C, and C-O bonds with high selectivity and functional group tolerance.[4][5] The catalytic cycle for most of these reactions begins with the preferential oxidative addition of Pd(0) into the C1-Cl bond.

The Buchwald-Hartwig amination is a premier method for constructing C-N bonds, coupling aryl halides with a wide range of primary and secondary amines.[6][7] For this compound, this reaction can be tuned to achieve mono-amination at the C1 position with high selectivity by using appropriate ligands and reaction conditions.[8][9]

-

Causality of Reagent Choice:

-

Catalyst: A Pd(0) source is required, often generated in situ from a Pd(II) precatalyst like Pd(OAc)₂ or using a stable Pd(0) source like Pd₂(dba)₃.

-

Ligand: Bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) are critical. They facilitate the oxidative addition and the final reductive elimination step, which forms the C-N bond, while preventing catalyst decomposition.[10]

-

Base: A strong, non-nucleophilic base like sodium tert-butoxide (NaOtBu) or lithium bis(trimethylsilyl)amide (LHMDS) is used to deprotonate the amine, forming the active nucleophile in the catalytic cycle.

-

| Coupling Partner | Typical Conditions | Selectivity | Reference |

| Primary/Secondary Amines | Pd₂(dba)₃, XPhos, NaOtBu, Toluene, 100 °C | High for C1-amination | [7][11] |

| Ammonia Equivalents | Pd(OAc)₂, Josiphos ligand, LHMDS, Dioxane, 110 °C | High for C1-amination | [7] |

| Cyclic Amines | Pd(OAc)₂, BINAP, Cs₂CO₃, Toluene, 110 °C | High for C1-amination | [8][9] |

Table 1: Representative Conditions for C1-Selective Buchwald-Hartwig Amination.

The Sonogashira coupling enables the introduction of alkyne moieties, which are versatile handles for further synthetic elaboration (e.g., via click chemistry or cyclization).[12][13] The reaction of this compound with terminal alkynes, co-catalyzed by palladium and copper(I), proceeds with excellent regioselectivity at the C1 position.[14]

-

Causality of Reagent Choice:

-

Palladium Catalyst: Facilitates the main cross-coupling cycle.

-

Copper(I) Co-catalyst: Reacts with the terminal alkyne to form a copper(I) acetylide, which is the active species in the transmetalation step of the palladium cycle.[15]

-

Amine Base: Typically a mild amine base like triethylamine (Et₃N) or diisopropylamine (iPr₂NH) is used both as the base and often as the solvent. It neutralizes the HX by-product and helps maintain the catalytic cycle.

-

An analogous study on 2,4-dichloroquinoline demonstrated that Pd/C can be used as a heterogeneous catalyst in water, highlighting the robustness of this selective transformation.[14]

The Suzuki-Miyaura reaction, which couples organoboron reagents with organic halides, is one of the most widely used C-C bond-forming reactions due to the stability and low toxicity of the boron reagents.[16][17][18] When applied to this compound, selective coupling with arylboronic acids at the C1 position is readily achieved.

-

Causality of Reagent Choice:

-

Catalyst/Ligand: Systems like Pd(PPh₃)₄ or a combination of a Pd(II) source and a phosphine ligand are common. The choice of ligand can be crucial for coupling sterically hindered or electron-rich/poor partners.

-

Base: An aqueous base (e.g., K₂CO₃, Cs₂CO₃, K₃PO₄) is essential. It activates the boronic acid by forming a more nucleophilic "ate" complex, which facilitates the transmetalation step.[16][19]

-

Sequential Functionalization: A Gateway to Polysubstitution

The true power of this compound lies in its capacity for sequential, regioselective functionalization. By first modifying the C1 position under relatively mild conditions, the less reactive C4-chloro group becomes a handle for a second, distinct transformation, often under more forcing conditions.

A powerful and elegant strategy, demonstrated for the analogous 2,4-dichloroquinoline system, involves a one-pot, two-step sequence:

-

Step 1: C1-Alkynylation: A selective Sonogashira coupling is performed to install an alkyne at the C1 position.

-

Step 2: C4-Arylation: Without isolating the intermediate, an arylboronic acid and a suitable palladium catalyst/ligand system are added to effect a Suzuki coupling at the C4 position.[14]

Workflow for Sequential C1-Sonogashira / C4-Suzuki Coupling:

Caption: Sequential functionalization strategy for this compound.

This modular approach provides rapid access to a diverse library of 1,4-disubstituted isoquinolines, which are challenging to synthesize through other methods.

Experimental Protocols

The following protocols are representative examples based on established methodologies and should be adapted and optimized for specific substrates.

Protocol 4.1: C1-Selective Sonogashira Coupling

Reaction: Synthesis of 4-Chloro-1-(phenylethynyl)isoquinoline

-

Materials:

-

This compound (198 mg, 1.0 mmol)

-

Phenylacetylene (123 mg, 1.2 mmol, 131 µL)

-

Pd(PPh₃)₂Cl₂ (35 mg, 0.05 mmol, 5 mol%)

-

Copper(I) Iodide (CuI) (10 mg, 0.05 mmol, 5 mol%)

-

Triethylamine (Et₃N) (5 mL)

-

Anhydrous Toluene (5 mL)

-

-

Procedure:

-

To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound, Pd(PPh₃)₂Cl₂, and CuI.

-

Evacuate and backfill the flask with the inert gas three times.

-

Add anhydrous toluene and triethylamine via syringe.

-

Add phenylacetylene dropwise while stirring.

-

Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring by TLC or LC-MS.

-

Upon completion, cool the mixture to room temperature and filter through a pad of Celite, washing with ethyl acetate.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel (e.g., Hexanes/Ethyl Acetate gradient) to yield the desired product.

-

Protocol 4.2: C1-Selective Buchwald-Hartwig Amination

Reaction: Synthesis of (4-Chloroisoquinolin-1-yl)(morpholino)methane

-

Materials:

-

This compound (198 mg, 1.0 mmol)

-

Morpholine (105 mg, 1.2 mmol, 104 µL)

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (18 mg, 0.02 mmol, 2 mol%)

-

XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%)

-

Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)

-

Anhydrous Toluene (10 mL)

-

-

Procedure:

-

In a glovebox or under an inert atmosphere, add Pd₂(dba)₃, XPhos, and NaOtBu to a flame-dried Schlenk flask.

-

Add this compound and anhydrous toluene.

-

Add morpholine via syringe.

-

Seal the flask and heat the mixture to 100 °C for 12-18 hours, monitoring by TLC or LC-MS.

-

Cool the reaction to room temperature and quench carefully with saturated aqueous ammonium chloride solution.

-

Extract the aqueous layer with ethyl acetate (3 x 20 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the title compound.

-

Conclusion

This compound stands out as a privileged scaffold for the construction of functionalized isoquinoline derivatives. The inherent electronic difference between the C1 and C4 positions provides a reliable and predictable platform for regioselective synthesis. Mastery of palladium-catalyzed cross-coupling reactions and classical SNAr chemistry allows researchers to unlock the full potential of this building block, enabling the efficient and modular synthesis of complex molecules for applications in drug discovery, materials science, and beyond.

References

- ResearchGate. (2025). Synthesis of 1‐amino‐4‐chloroisoquinoline. A new approach to 1‐aminoisoquinoline.

- Yousuf, M., et al. (2015). Synthesis and in vitro cytotoxicity evaluation of 4-aminoquinoline derivatives. Published in a relevant journal, accessible via PMC.

- MDPI. (2025). Palladium-Catalyzed Amination of Dichloroquinolines with Adamantane-Containing Amines. Molecules.

- Google Patents. (n.d.). Process for the preparation of 4-amino-chloroquinolines. EP0056766B1.

- Grokipedia. (n.d.). Buchwald–Hartwig amination.

- Murie, V. E., et al. (2018). Base-Controlled Regioselective Functionalization of Chloro-Substituted Quinolines. Journal of Organic Chemistry, 83(2), 871-880.

- ChemBK. (2024). This compound.

- Frontiers in Chemistry. (2025). 4-Aminoquinoline: a comprehensive review of synthetic strategies.

- ChemSynthesis. (n.d.). 4-chloro-1-isoquinolinamine. CAS 30598-04-0.

- JoVE. (2014). Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.

- Beilstein Journal of Organic Chemistry. (n.d.). Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines.

- Molecules. (n.d.). Regioselective Functionalization of Quinolines through C-H Activation: A Comprehensive Review.

- Wikipedia. (n.d.). Buchwald–Hartwig amination.

- Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination.

- ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination.

- Nature Communications. (n.d.). Metal-free site-selective functionalization with cyclic diaryl λ3-chloranes: suppression of benzyne formation for ligand-coupling reactions.

- MDPI. (2024). Regioselective Nucleophilic Aromatic Substitution: Theoretical and Experimental Insights into 4-Aminoquinazoline Synthesis as a Privileged Structure in Medicinal Chemistry. Molecules.

- American Elements. (n.d.). This compound. CAS 15298-58-5.

- PubChem. (n.d.). This compound.

- Organic Chemistry Portal. (n.d.). Sonogashira Coupling.

- Wikipedia. (n.d.). Sonogashira coupling.

- Chemistry LibreTexts. (2023). 2.2: Pd-Catalyzed Cross Coupling Reactions.

- Molecules. (n.d.). SUZUKI-MIYAURA COUPLING REACTIONS OF 3,5-DICHLORO-1,2,4-THIADIAZOLE.

- Organic Chemistry Frontiers. (n.d.). Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design.

- University Lecture Notes. (n.d.). Heteroaromatic Chemistry LECTURE 7.

- Journal of Organic Chemistry. (n.d.). Enantioselective synthesis and selective functionalization of 4-aminotetrahydroquinolines as novel GLP-1 secretagogues.

- Fisher Scientific. (n.d.). Suzuki-Miyaura Cross-Coupling Reaction.

- Wikipedia. (n.d.). 4,7-Dichloroquinoline.

- Chemistry LibreTexts. (2025). 16.6: Nucleophilic Aromatic Substitution.

- ResearchGate. (2014). (PDF) Mizoroki-Heck Cross-coupling Reactions Catalyzed by Dichloro{bis[1,1',1''-(phosphinetriyl)tripiperidine]}palladium Under Mild Reaction Conditions.

- Journal of the American Chemical Society. (n.d.). Concerted Nucleophilic Aromatic Substitutions.

- Wikipedia. (n.d.). Suzuki reaction.

- Journal of Organic Chemistry. (2008). Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain. 73(22), 8864–8870.

- Andrew G. Myers Research Group, Harvard University. (n.d.). The Suzuki Reaction.

- Angewandte Chemie. (n.d.). Sonogashira Cross-Coupling Reaction of Bromocyanofluoro Pyridine Nuclei: Access to 5- and 6-.

- YouTube. (2025). Suzuki Coupling. Suzuki-Miyaura Reaction: Mechanism, Experimental Procedure, and Set Up.

- YouTube. (2021). 18.6 Nucleophilic Aromatic Substitution (NAS) | Organic Chemistry.

- ResearchGate. (n.d.). (a) Ultrasonic reaction of 4,7-dichloroquinoline (1) with thiosemicarbazide (2).

- Chemistry LibreTexts. (2024). Sonogashira Coupling.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Mastering palladium-catalyzed cross-coupling reactions: the critical role of in situ pre-catalyst reduction design - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 6. grokipedia.com [grokipedia.com]

- 7. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 8. researchgate.net [researchgate.net]

- 9. Sequential and selective Buchwald-Hartwig amination reactions for the controlled functionalization of 6-bromo-2-chloroquinoline: synthesis of ligands for the Tec Src homology 3 domain - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 12. Sonogashira Coupling [organic-chemistry.org]

- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]

- 14. Regioselective alkynylation followed by Suzuki coupling of 2,4-dichloroquinoline: Synthesis of 2-alkynyl-4-arylquinolines [beilstein-journals.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. Suzuki reaction - Wikipedia [en.wikipedia.org]

- 17. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 18. m.youtube.com [m.youtube.com]

- 19. Suzuki-Miyaura Cross-Coupling Reaction [fishersci.se]

Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 1,4-Dichloroisoquinoline

For Researchers, Scientists, and Drug Development Professionals

Foreword: A Proactive Approach to Chemical Safety

In the fast-paced world of drug discovery and chemical synthesis, the pursuit of novel molecular entities is paramount. Among the vast constellation of heterocyclic compounds, 1,4-Dichloroisoquinoline stands out as a versatile intermediate with significant potential in the synthesis of biologically active molecules.[1] However, its utility is intrinsically linked to the imperative of safe handling. This guide, designed for the discerning researcher, scientist, and drug development professional, moves beyond a mere recitation of safety data sheet (SDS) information. Instead, it offers a comprehensive, field-proven framework for the safe and effective utilization of this compound, grounded in a deep understanding of its chemical nature and the principles of proactive laboratory safety.

Section 1: Unveiling the Profile of this compound

This compound is a chlorinated heterocyclic compound, presenting as a colorless to pale yellow solid.[1] Its molecular structure, featuring a fused benzene and pyridine ring system with two chlorine substituents, is the primary determinant of its reactivity and toxicological profile.

Physicochemical Properties: A Foundation for Safe Handling

A thorough understanding of a compound's physical and chemical properties is the bedrock of safe laboratory practice. The following table summarizes the key physicochemical data for this compound, gleaned from available literature and predictive modeling.

| Property | Value | Source |

| Molecular Formula | C₉H₅Cl₂N | [2] |

| Molecular Weight | 198.05 g/mol | [2] |

| Appearance | Colorless to pale yellow solid | [1] |

| Melting Point | Not explicitly available; solid at room temperature. | [1] |

| Boiling Point | High; decomposition may occur at elevated temperatures. | [1] |

| Solubility | Soluble in organic solvents such as alcohols, ethers, and benzene. | [1] |

| Stability | Unstable to light and air; decomposes at high temperatures. | [1] |

The solid nature of this compound at room temperature mitigates the risk of vapor inhalation compared to volatile liquids. However, its potential for dust formation necessitates careful handling to prevent respiratory exposure. Its solubility in common organic solvents is a key consideration for reaction setup, purification, and, importantly, for decontamination procedures. The noted instability to light and air underscores the need for proper storage in inert, light-protected environments.

Hazard Identification: Acknowledging the Intrinsic Risks

-

Irritation: Causes skin and serious eye irritation.[1]

-

Toxicity: Presumed to be toxic if ingested or inhaled.[1]

The presence of the chlorinated isoquinoline core is a significant toxicological flag. Isoquinoline alkaloids, as a class, exhibit a wide range of biological activities, and some have been investigated for their cytotoxic properties. Furthermore, many chlorinated organic compounds are known to have adverse health effects. Therefore, in the absence of specific data, a conservative approach assuming significant toxicity is warranted.

Section 2: The Pillars of Safe Handling: A Proactive and Validating System

The following protocols are designed to create a self-validating system of safety, where each step is a checkpoint to ensure the integrity of the handling process.

Engineering Controls: The First Line of Defense

The primary method for controlling exposure to hazardous chemicals is through robust engineering controls.

-

Chemical Fume Hood: All manipulations of this compound, including weighing, transferring, and reaction setup, must be conducted in a properly functioning chemical fume hood. The face velocity of the hood should be regularly certified to ensure adequate containment.

-

Ventilation: The laboratory should be well-ventilated to prevent the accumulation of any fugitive emissions.

Personal Protective Equipment (PPE): The Essential Barrier

The selection and consistent use of appropriate PPE is non-negotiable.

| PPE Component | Specification | Rationale |

| Eye Protection | Chemical splash goggles and a face shield. | Provides a robust barrier against splashes of solutions containing this compound and protects the face from unexpected reactions. |

| Hand Protection | Double-gloving with nitrile or neoprene gloves. | Chlorinated organic compounds can permeate standard laboratory gloves. Double-gloving provides an additional layer of protection. Regularly inspect gloves for any signs of degradation or breakthrough. |

| Body Protection | A flame-resistant lab coat, fully buttoned, with long sleeves. | Protects the skin and personal clothing from contamination. |

| Respiratory Protection | A NIOSH-approved respirator with organic vapor cartridges may be necessary for large-scale operations or in the event of a spill. | To be used as a secondary measure to engineering controls, particularly in situations with a higher risk of aerosolization. |

Causality in PPE Selection: The choice of nitrile or neoprene gloves is based on their general resistance to a range of organic solvents and chlorinated compounds. However, no glove material offers universal protection. It is crucial to consult glove manufacturer's chemical resistance charts for specific solvents being used in conjunction with this compound.

Safe Handling and Experimental Workflow

The following step-by-step workflow for a typical synthetic procedure involving this compound is designed to minimize exposure and ensure a controlled environment.

Figure 1: A logical workflow for the safe handling of this compound.

Expert Insight: The rationale for weighing the solid in the fume hood is to contain any fine particles that may become airborne. When adding reagents, especially under an inert atmosphere, it is crucial to use techniques that minimize the potential for splashes or releases, such as using a cannula for liquid transfers.

Section 3: Storage, Spills, and Disposal: A Lifecycle Approach to Safety

Storage and Stability